molecular formula C20H18N4O3 B12000289 Pyrazine-2-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide

Pyrazine-2-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide

Cat. No.: B12000289
M. Wt: 362.4 g/mol
InChI Key: RMODNURCGXRUGE-FSJBWODESA-N
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Description

Pyrazine-2-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine-2-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide typically involves the condensation of pyrazine-2-carboxylic acid hydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under reflux conditions. Common solvents used in this synthesis include ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Pyrazine-2-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Pyrazine-2-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Pyrazine-2-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazine-2-carboxylic acid hydrazide
  • Benzylidene hydrazides
  • Methoxybenzylidene derivatives

Uniqueness

Pyrazine-2-carboxylic acid (3-benzyloxy-4-methoxy-benzylidene)-hydrazide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This structure should provide a comprehensive overview of the compound

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C20H18N4O3/c1-26-18-8-7-16(11-19(18)27-14-15-5-3-2-4-6-15)12-23-24-20(25)17-13-21-9-10-22-17/h2-13H,14H2,1H3,(H,24,25)/b23-12+

InChI Key

RMODNURCGXRUGE-FSJBWODESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NC=CN=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=NC=CN=C2)OCC3=CC=CC=C3

Origin of Product

United States

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